molecular formula C8H15NOS B8328945 3-(Isobutylamino)tetrahydro-2-thiophenone

3-(Isobutylamino)tetrahydro-2-thiophenone

Cat. No.: B8328945
M. Wt: 173.28 g/mol
InChI Key: VSWRMBHDVOTZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isobutylamino)tetrahydro-2-thiophenone is a useful research compound. Its molecular formula is C8H15NOS and its molecular weight is 173.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

3-(2-methylpropylamino)thiolan-2-one

InChI

InChI=1S/C8H15NOS/c1-6(2)5-9-7-3-4-11-8(7)10/h6-7,9H,3-5H2,1-2H3

InChI Key

VSWRMBHDVOTZCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCSC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.6 mmol of triethylamine are added at 0° C., under an inert atmosphere, to a solution of 4.23 mmol of D-homocysteine thiolactone hydrochloride and 8.46 mmol of isobutyraldehyde in 20 ml of methanol. After stirring for 4 hours at ambient temperature, the reaction mixture is cooled to 0° C. and 8.8 mmol of NaCNBH3 are slowly added in the course of 40 minutes. After stirring for 30 minutes at 0° C., the reaction mixture is hydrolysed and then extracted with ether. The combined organic phases are then washed with a saturated NaCl solution, dried over sodium sulphate, filtered and concentrated under reduced pressure. Chromatography on silica gel (dichloromethane/methanol: 99/1) allows the expected product to be isolated in the form of syrup.
Quantity
4.6 mmol
Type
reactant
Reaction Step One
Quantity
4.23 mmol
Type
reactant
Reaction Step One
Quantity
8.46 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.8 mmol
Type
reactant
Reaction Step Two

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